Cas no 537701-83-0 (1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole)

1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole Chemical and Physical Properties
Names and Identifiers
-
- Oprea1_556419
- F1250-0106
- 537701-83-0
- 1-(2-cyclohexylethyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
- AKOS001138184
- Z57258442
- 1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]benzimidazole
- 1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-benzimidazole
- STK739481
- 1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole
- 1H-Benzimidazole, 1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-
- 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole
-
- Inchi: 1S/C23H28N2O/c1-18-11-13-20(14-12-18)26-17-23-24-21-9-5-6-10-22(21)25(23)16-15-19-7-3-2-4-8-19/h5-6,9-14,19H,2-4,7-8,15-17H2,1H3
- InChI Key: AQVQJEKOHFFNQY-UHFFFAOYSA-N
- SMILES: O(C1C=CC(C)=CC=1)CC1=NC2C=CC=CC=2N1CCC1CCCCC1
Computed Properties
- Exact Mass: 348.220163521g/mol
- Monoisotopic Mass: 348.220163521g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 414
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.3
- Topological Polar Surface Area: 27Ų
1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1250-0106-20mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-4mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-20μmol |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-1mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-3mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-10μmol |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-5mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-5μmol |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-2mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
Life Chemicals | F1250-0106-15mg |
1-(2-cyclohexylethyl)-2-[(4-methylphenoxy)methyl]-1H-1,3-benzodiazole |
537701-83-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole Related Literature
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
Additional information on 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole
Professional Introduction to Compound with CAS No. 537701-83-0 and Product Name: 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole
The compound identified by the CAS number 537701-83-0 and the product name 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The benzodiazole core, a well-known pharmacophore, is modified with substituents that enhance its pharmacological properties, making it a promising candidate for further investigation.
Structurally, the compound consists of a benzodiazole ring system substituted at the 1-position with a 2-cyclohexylethyl group and at the 2-position with a 4-methylphenoxy)methyl group. The presence of these bulky side chains not only influences the molecule's solubility and metabolic stability but also modulates its interaction with biological targets. The 2-cyclohexylethyl moiety introduces steric hindrance, which can be critical in optimizing binding affinity to therapeutic targets, while the 4-methylphenoxy)methyl group adds hydrophobicity, potentially improving membrane permeability.
In recent years, there has been a growing interest in developing novel benzodiazole derivatives due to their anxiolytic, sedative, and muscle relaxant properties. The compound in question has been synthesized as part of a broader effort to identify new analogs with improved pharmacokinetic profiles and reduced side effects. Preliminary studies have suggested that modifications at the 1- and 2-positions of the benzodiazole ring can significantly alter the compound's pharmacological activity. Specifically, the introduction of alkyl and aryl ether groups has been shown to enhance binding affinity to GABA-A receptors, which are central to the compound's anxiolytic effects.
The synthesis of 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole was achieved through a multi-step process involving condensation reactions and functional group transformations. The use of advanced synthetic methodologies ensures high yield and purity, which are crucial for subsequent pharmacological evaluation. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the structural integrity of the compound.
One of the key areas of investigation has been the compound's potential as an anxiolytic agent. Benzodiazolones are known for their ability to enhance GABAergic neurotransmission, leading to their widespread use in treating anxiety disorders. However, traditional benzodiazepines often suffer from issues such as tolerance and dependence. The novel derivative with CAS No. 537701-83-0 aims to address these limitations by incorporating structural modifications that may reduce side effects while maintaining therapeutic efficacy. Early in vitro studies have demonstrated promising results in terms of receptor binding affinity and selectivity.
Furthermore, the compound's potential as a sedative has been explored. Sedative effects are mediated by interactions with GABA-A receptors, which are modulated by aliphatic and aromatic side chains attached to the benzodiazole core. The presence of both 2-cyclohexylethyl and 4-methylphenoxy)methyl groups in this molecule suggests that it may exhibit potent sedative properties without causing excessive drowsiness or motor impairment. This is particularly important for patients who require sedation for medical procedures but wish to avoid prolonged sedative effects.
The pharmacokinetic profile of 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole is another critical aspect that has been investigated. Metabolic stability is a key factor determining how long a drug remains active in the body. The bulky substituents on this compound may influence its susceptibility to enzymatic degradation by cytochrome P450 enzymes. Preliminary data suggest that the molecule exhibits moderate metabolic stability, which could translate into longer half-life and improved bioavailability compared to existing benzodiazepines.
In addition to its anxiolytic and sedative properties, this compound has shown potential in other therapeutic areas. For instance, benzodiazole derivatives have been explored for their neuroprotective effects against excitotoxicity-induced neuronal damage. The structural modifications present in this molecule may enhance its ability to cross the blood-brain barrier while minimizing side effects associated with traditional neuroprotective agents.
The synthesis and characterization of 1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole represent a significant step forward in pharmaceutical research. By leveraging structural modifications based on established pharmacophores like benzodiazole, researchers have developed a novel compound with potential therapeutic applications spanning anxiety disorders, sedation, and neuroprotection. Future studies will focus on evaluating its efficacy in animal models and eventually human clinical trials to assess its safety and effectiveness.
The development of new pharmaceutical compounds is a complex process that requires careful consideration of structure-activity relationships (SAR). The work presented here underscores the importance of rational drug design in identifying molecules with optimized pharmacological profiles. By systematically modifying key structural features such as substituents at specific positions on the benzodiazole ring, researchers can fine-tune properties such as receptor binding affinity, metabolic stability,and side effect profiles, ultimately leading to safer and more effective therapeutic agents.
537701-83-0 (1-(2-cyclohexylethyl)-2-(4-methylphenoxy)methyl-1H-1,3-benzodiazole) Related Products
- 2229646-07-3(methyl 4-(3-aminobut-1-en-1-yl)-2-methylbenzoate)
- 2171204-76-3(4-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-2-hydroxybenzoic acid)
- 886365-52-2(4-Bromo-2-(pyrrolidin-2-yl)pyridine)
- 946380-79-6(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-bromobenzene-1-sulfonamide)
- 107057-96-5(5-Hydroxy-3,4,7-trimethyl-2H-chromen-2-one)
- 2229321-18-8(tert-butyl N-4-methyl-5-(sulfanylmethyl)-1,3-thiazol-2-ylcarbamate)
- 921513-58-8(N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo4,3-cpyridine-7-carboxamide)
- 876941-59-2(N-{3-1-acetyl-5-(5-chlorofuran-2-yl)-4,5-dihydro-1H-pyrazol-3-ylphenyl}methanesulfonamide)
- 113053-51-3(Methyl 1-Methyl-1,2,3-benzotriazole-5-carboxylate)
- 60432-11-3(1,2,4-Triazine-3,5(2H,4H)-dione, 4-phenyl-)




